molecular formula C4H6INO2 B14118250 (S)-4-(iodomethyl)oxazolidin-2-one

(S)-4-(iodomethyl)oxazolidin-2-one

Cat. No.: B14118250
M. Wt: 227.00 g/mol
InChI Key: GSGUMEIFDXIUBW-GSVOUGTGSA-N
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Description

(S)-4-(iodomethyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(iodomethyl)oxazolidin-2-one typically involves the iodination of a suitable precursor. One common method is the reaction of (S)-4-(hydroxymethyl)oxazolidin-2-one with iodine and a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The iodination proceeds smoothly, yielding this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(iodomethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazolidinones.

    Oxidation: Formation of oxazolidinone N-oxides.

    Reduction: Formation of reduced oxazolidinone derivatives.

Scientific Research Applications

(S)-4-(iodomethyl)oxazolidin-2-one has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of new pharmaceuticals, particularly antibiotics.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

    Industrial Applications: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-4-(iodomethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect .

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(hydroxymethyl)oxazolidin-2-one
  • (S)-4-(chloromethyl)oxazolidin-2-one
  • (S)-4-(bromomethyl)oxazolidin-2-one

Uniqueness

(S)-4-(iodomethyl)oxazolidin-2-one is unique due to the presence of the iodine atom, which can be easily substituted with various nucleophiles, making it a versatile intermediate in organic synthesis. The iodine atom also imparts distinct reactivity compared to other halogenated oxazolidinones, such as the chloro- or bromo- derivatives .

Properties

Molecular Formula

C4H6INO2

Molecular Weight

227.00 g/mol

IUPAC Name

(4S)-4-(iodomethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1

InChI Key

GSGUMEIFDXIUBW-GSVOUGTGSA-N

Isomeric SMILES

C1[C@H](NC(=O)O1)CI

Canonical SMILES

C1C(NC(=O)O1)CI

Origin of Product

United States

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